molecular formula C16H34O B146857 Dioctyl ether CAS No. 629-82-3

Dioctyl ether

Cat. No. B146857
CAS RN: 629-82-3
M. Wt: 242.44 g/mol
InChI Key: NKJOXAZJBOMXID-UHFFFAOYSA-N
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Description

Dioctyl ether is a chemical compound that can be synthesized through various chemical reactions. It is an ether, which means it contains an oxygen atom connected to two alkyl groups. In the case of dioctyl ether, these alkyl groups are octyl groups, which are derived from octane and contain eight carbon atoms each.

Synthesis Analysis

The synthesis of dioctyl ether can be achieved through different methods. One such method involves the catalytic reduction of 1,2-octanediol, as demonstrated in a study where a palladium-tungsten catalyst supported on rutile titania was used to achieve a yield of approximately 45% . Another approach for synthesizing ethers, including dioctyl ether, is the Ullmann-type coupling reaction, which forms C(aryl)-O bonds from aryl iodides or bromides and alcohols in the presence of a copper(I) complex catalyst . Additionally, ethers can be produced through the dehydration of alcohols, as shown in a study where secondary alcohols were dehydrated using an alumina catalyst to form ethers .

Molecular Structure Analysis

The molecular structure of dioctyl ether consists of two octyl groups attached to an oxygen atom. This structure can be analyzed through various spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, which can confirm the formation and structure of ethers .

Chemical Reactions Analysis

Dioctyl ether can participate in various chemical reactions. For instance, it can be metabolized by Acinetobacter species to form ether acids, which can be incorporated into cellular lipids or accumulate in the growth medium . The synthesis of ethers can also involve acetalization reactions, where aldehydes or ketones react to form acetals in the presence of acidic catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioctyl ether are influenced by its molecular structure. Ethers, in general, are known for their ability to form azeotropes with water, which can be advantageous in certain synthesis processes . The physicochemical properties of ethers can be similar to those of other compounds used in specific applications, such as aviation fuels, where ethers can improve properties like the freezing point and oxidation reaction rate .

Scientific Research Applications

  • Catalytic Applications : Dioctyl ether has been used in catalytic processes. For example, it reacts with acid chlorides in the presence of metal halides to yield esters and chlorooctane, highlighting its potential in organic synthesis (Guo et al., 2001).

  • Surfactant Synthesis : It serves as a precursor for producing surfactants. Glycerol octyl and dioctyl ethers, when reacted with sulfur trioxide, form ether sulfates, useful in detergents and cosmetics (Gruber et al., 1993).

  • Metabolic Studies : Studies on Acinetobacter species have shown that dioctyl ether can be metabolized into specific ether acids, indicating its potential use in studying microbial processes (Modrzakowski et al., 1977).

  • Catalytic Reduction Research : Research on the direct synthesis of dioctyl ether from 1,2-octanediol using catalytic reduction has been conducted, demonstrating its application in chemical production (Nakagawa et al., 2020).

  • Biomass-Derived Chemicals : Dioctyl ether has been synthesized from biomass-derived furfural and acetone, highlighting its role in sustainable chemistry and renewable resources (Julis & Leitner, 2012).

  • Thermal Properties : Studies on the thermal conductivity and density of ethers, including dioctyl ether, provide insights into their physical properties under different temperatures and pressures (Safarov & Madzhidov, 1992).

  • Plasticizer Research : Research has been conducted on the use of dioctyl ether as a non-toxic plasticizer in poly(vinyl chloride) materials, emphasizing its potential in safer, sustainable plastic production (Li et al., 2020).

  • Surfactant Synthesis Studies : The synthesis of dioctyl glycerol ether sulfate, a surfactant, from glycerol highlights its use in producing surface-active agents (Quanping, 2012).

Future Directions

The synthesis of Dioctyl ether from biomass-derived platform chemicals opens a general strategy for the synthesis of medium-chain-length alcohols from carbohydrate feedstock . This could potentially lead to more sustainable and environmentally friendly methods of producing Dioctyl ether and similar compounds in the future .

properties

IUPAC Name

1-octoxyoctane
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InChI

InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
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InChI Key

NKJOXAZJBOMXID-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCOCCCCCCCC
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Molecular Formula

C16H34O
Record name DI-N-OCTYL ETHER
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DSSTOX Substance ID

DTXSID20862324
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Molecular Weight

242.44 g/mol
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Physical Description

Di-n-octyl ether is a liquid. (NTP, 1992), Liquid, Liquid; [CAMEO] Clear colorless liquid; [MSDSonline]
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Boiling Point

572 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 212 °F (NTP, 1992)
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Density

0.82 (NTP, 1992) - Less dense than water; will float
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Vapor Density

8.36 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Product Name

Dioctyl ether

CAS RN

629-82-3
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Synthesis routes and methods I

Procedure details

Control Reaction using NAFION 117: From the combination of 0.5 mL 1-octanol (3.17 mmol) and 0.314 g NAFION 117 (0.28 meq (0.89 meq/g)) in 3.0 mL toluene (1.1 M) as solvent was obtained 12.4 mg n-octyl ether (3% isolated yield) upon purification of the crude product (GC ratio of 90:10 (octanol:octyl ether)) by bulb-to-bulb distillation (bp 130° C./3 mm Hg (air bath temp)).
[Compound]
Name
NAFION
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The use of quaternary salt catalysts in the production of symmetrical ethers is also known. A. W. Herriott and D. Picker (Tet. Lett. 44, p. 4,521 (1972)) teach that the reaction of 1-bromooctane with 2N sodium hydroxide in the presence of a quaternary ammonium salt catalyst produces di-n-octyl ether in 75% yield. R. D. Gordon (U.S. Pat. No. 3,824,295) also teaches that the reaction of an alkyl halide, sulfate or sulfonate with aqueous caustic in the presence of a quaternary salt catalyst produces a symmetrical ether.
[Compound]
Name
ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
quaternary ammonium salt
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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